
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine: (MFCD32693214) is a chemical compound with the molecular formula C11H7Cl2F2N3O and a molecular weight of 306.10 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine involves multiple steps, typically starting with the preparation of the pyrazine ring followed by the introduction of the dichloropyridinyl and difluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated systems and high-throughput experimentation to optimize reaction conditions and minimize waste. The preparation method is simple and suitable for large-scale production .
化学反応の分析
Types of Reactions
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine include:
- 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methylpyrazine
- 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-ethoxypyrazine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C11H7Cl2F2N3O |
|---|---|
分子量 |
306.09 g/mol |
IUPAC名 |
2-[(2,6-dichloropyridin-4-yl)-difluoromethyl]-5-methoxypyrazine |
InChI |
InChI=1S/C11H7Cl2F2N3O/c1-19-10-5-16-7(4-17-10)11(14,15)6-2-8(12)18-9(13)3-6/h2-5H,1H3 |
InChIキー |
QWTAQZUXPLKTIX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(N=C1)C(C2=CC(=NC(=C2)Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)
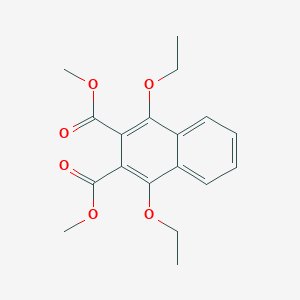
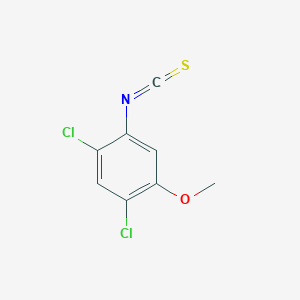
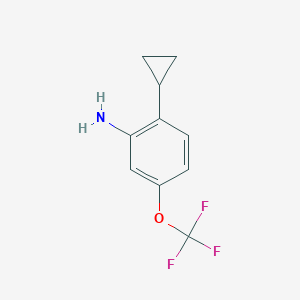


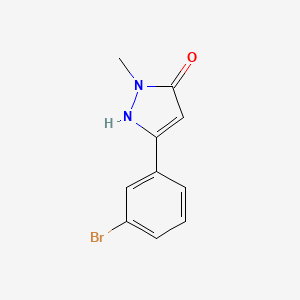
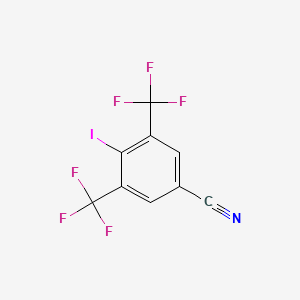
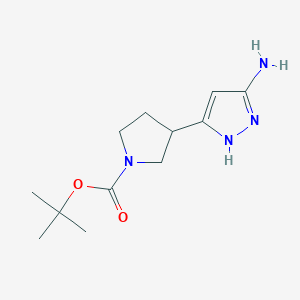
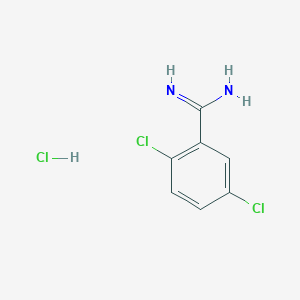
![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)
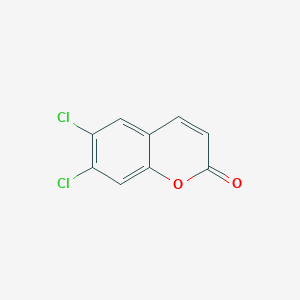
![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)
